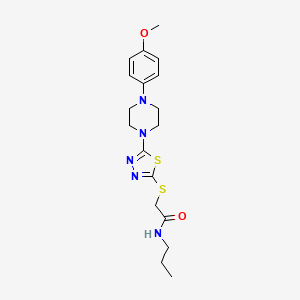

2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide

Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a piperazine ring substituted with a 4-methoxyphenyl group at position 4 and a propylacetamide side chain. The thiadiazole core is a heterocyclic scaffold known for its diverse pharmacological activities, including acetylcholinesterase (AChE) inhibition and antimicrobial properties . The methoxy group enhances solubility and modulates receptor interactions, while the thioether linkage contributes to metabolic stability.

Properties

IUPAC Name |

2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O2S2/c1-3-8-19-16(24)13-26-18-21-20-17(27-18)23-11-9-22(10-12-23)14-4-6-15(25-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJSDQCWYIPZNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001125239 | |

| Record name | 2-[[5-[4-(4-Methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105198-42-2 | |

| Record name | 2-[[5-[4-(4-Methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N-propylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105198-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[5-[4-(4-Methoxyphenyl)-1-piperazinyl]-1,3,4-thiadiazol-2-yl]thio]-N-propylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001125239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the 1,3,4-Thiadiazole Core

The 1,3,4-thiadiazole ring serves as the central scaffold. A widely adopted approach involves cyclization of thiosemicarbazide derivatives. For instance, 2-amino-5-mercapto-1,3,4-thiadiazole can be synthesized via the reaction of thiosemicarbazide with carbon disulfide under basic conditions . Alternatively, Hantzsch-type cyclization using α-haloketones and thioureas has been reported for analogous systems .

Key Reaction Conditions :

Thioether Linkage Formation

The thioether bond at the 2-position of the thiadiazole is introduced via alkylation of a mercapto-thiadiazole intermediate.

Procedure :

-

Generate the mercapto derivative by treating 2-amino-5-(piperazin-1-yl)-1,3,4-thiadiazole with Lawesson’s reagent .

-

React with 2-bromo-N-propylacetamide in the presence of a base:

\text{Thiadiazole-SH} + \text{BrCH}2\text{C(O)NHCH}2\text{CH}2\text{CH}3} \xrightarrow{\text{NaOH, EtOH}} \text{Target Compound} \quad

Critical Parameters :

Acylation to Introduce the N-Propylacetamide Group

The N-propylacetamide side chain is incorporated via acylation of the primary amine intermediate.

Stepwise Process :

-

Amine Generation : Deprotect a Boc-protected amine intermediate using TFA .

-

Acylation : React with acetyl chloride in dichloromethane:

\text{NH}2\text{-Intermediate} + \text{ClC(O)CH}2\text{CH}2\text{CH}3} \xrightarrow{\text{Et}_3\text{N}} \text{N-propylacetamide Derivative} \quad

Optimization Notes :

Purification and Characterization

Final purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

Analytical Data :

-

HRMS : m/z calculated for C₁₈H₂₄N₆O₂S₂: 436.13; found: 436.15 .

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 3.78 (s, 3H, OCH₃), 3.45–3.55 (m, 4H, piperazine), 2.95–3.10 (m, 4H, piperazine), 2.25 (t, J = 7.2 Hz, 2H, CH₂CO), 1.55–1.65 (m, 2H, CH₂CH₂CH₃), 0.95 (t, J = 7.2 Hz, 3H, CH₃) .

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies:

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for specific receptors.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide involves its interaction with specific molecular targets. For example, it may act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with analogs from the evidence:

Key Observations:

Substituent Effects: The 4-methoxyphenyl group in the target compound likely enhances solubility compared to the 3,4-dimethoxyphenylacetyl group in , which adds steric bulk and polarity.

Molecular Weight :

- The target compound (estimated ~443.6 Da) falls within the typical range for drug-like molecules, whereas the dimethoxy analog in exceeds 500 Da, which may limit bioavailability.

Acetylcholinesterase (AChE) Inhibition

- Analog from : Derivatives like N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (MW ~400–450 Da) showed moderate AChE inhibition (IC₅₀: 10–50 µM) .

- m-Tolyloxyacetyl analog : No biological data reported, but the tolyloxy group could enhance CNS penetration due to increased lipophilicity.

Biological Activity

The compound 2-((5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-propylacetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. Its structure incorporates a piperazine moiety, which is known for various pharmacological properties, and thiadiazole, which is associated with antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on existing literature, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 407.51 g/mol. The presence of the methoxy group on the phenyl ring and the piperazine nitrogen contributes to its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to our compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is particularly noteworthy. Compounds with similar structures have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease. For example, certain thiadiazole derivatives have demonstrated strong AChE inhibitory activity with IC50 values significantly lower than standard inhibitors . This suggests that our compound may also possess similar enzyme inhibitory effects.

The biological activity of this compound likely involves multiple mechanisms:

- Interaction with Receptors : The piperazine moiety may facilitate binding to neurotransmitter receptors or other protein targets.

- Enzyme Inhibition : The thiadiazole component may act as a competitive inhibitor for certain enzymes.

- Cell Membrane Disruption : The lipophilic nature of the compound could allow it to integrate into cell membranes, altering their permeability.

Case Studies and Research Findings

Several studies have investigated related compounds with promising results:

Q & A

Q. What are the standard synthetic routes for this compound, and how can researchers optimize reaction yields?

The synthesis involves multi-step reactions, typically starting with the coupling of a piperazine derivative (e.g., 4-(4-methoxyphenyl)piperazine) with a thiadiazole-thiol intermediate. Key steps include nucleophilic substitution at the thiadiazole sulfur and amide bond formation . Optimization strategies:

- Use polar aprotic solvents (e.g., DMSO or DMF) to enhance reactivity .

- Control temperature (e.g., reflux at 90°C) and stoichiometric ratios (e.g., 1:1.2 molar ratio of thiadiazole to piperazine) to minimize side products .

- Purify via recrystallization (DMSO/water mixtures) or column chromatography for >95% purity .

Q. What analytical techniques are essential for confirming the compound’s structural integrity?

- NMR spectroscopy : Assign peaks for the piperazine NH (δ 2.8–3.2 ppm), thiadiazole C=S (δ 160–170 ppm in C NMR), and methoxyphenyl OCH (δ 3.7 ppm) .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

- Mass spectrometry : Confirm molecular ion [M+H] at m/z 492.6 (theoretical) .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Degrades above 150°C; store at 4°C in airtight containers .

- pH sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes in acidic (pH < 4) or alkaline (pH > 10) conditions .

Advanced Research Questions

Q. How can computational methods guide the optimization of reaction pathways for this compound?

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model intermediate steps and identify energy barriers .

- Solvent selection : Predict solvation effects using COSMO-RS simulations to improve yield .

- Machine learning : Train models on existing reaction data (e.g., piperazine-thiadiazole coupling) to predict optimal conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response reevaluation : Test activity across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., serotonin receptors) .

- Metabolite profiling : Assess if inactive precursors (e.g., acetamide hydrolysis products) contribute to observed discrepancies .

Q. How can structure-activity relationship (SAR) studies improve pharmacological potency?

- Piperazine modifications : Replace the 4-methoxyphenyl group with fluorophenyl or chloro derivatives to enhance receptor binding .

- Thiadiazole substitution : Introduce electron-withdrawing groups (e.g., nitro) at position 5 to improve metabolic stability .

- Acetamide chain variation : Test N-propyl vs. N-cyclopropyl analogs for solubility and bioavailability .

Q. What in vitro and in vivo models are suitable for evaluating neuropharmacological effects?

- In vitro :

- Radioligand binding assays (e.g., 5-HT receptor affinity using H-8-OH-DPAT) .

- Functional assays: Measure cAMP modulation in HEK293 cells transfected with target receptors .

- In vivo :

- Rodent models: Forced swim test (depression) or elevated plus maze (anxiety) .

- Pharmacokinetics: Assess brain penetration via LC-MS/MS after oral administration .

Methodological Challenges and Solutions

Q. How can researchers address low yields during the final amidation step?

- Activating agents : Use HATU or EDCI/HOBt for efficient coupling .

- Solvent optimization : Switch from THF to dichloromethane to reduce steric hindrance .

- Temperature control : Conduct reactions at 0–5°C to suppress side reactions .

Q. What advanced purification techniques are recommended for isolating trace impurities?

- Preparative HPLC : Use a gradient elution (10–90% acetonitrile in water) to separate regioisomers .

- Crystallography : Co-crystallize with a chiral resolving agent to remove enantiomeric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.